Hexyl methanesulfonate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

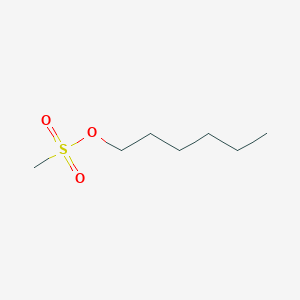

2D Structure

3D Structure

特性

IUPAC Name |

hexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIRDRHUUFRHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501076 | |

| Record name | Hexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-50-6 | |

| Record name | Hexyl mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl mesylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N367C6YQY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Mechanistic Pathways of Hexyl Methanesulfonate Formation

Advanced Synthetic Methodologies for Alkyl Methanesulfonates

The preparation of hexyl methanesulfonate (B1217627) can be achieved through several synthetic strategies, primarily involving the esterification of n-hexyl alcohol.

The direct reaction between methanesulfonic acid (MSA) and an alcohol such as n-hexyl alcohol represents a fundamental route to the corresponding sulfonate ester. pqri.org This reaction is an acid-catalyzed process where the strong sulfonic acid protonates the alcohol, making the hydroxyl group a better leaving group (water). libretexts.orgperiodicchemistry.com The methanesulfonate anion then acts as a nucleophile, attacking the carbon atom of the protonated alcohol and displacing water to form the ester. pqri.orgresearchgate.net

Table 1: Effect of Temperature on Methanesulfonate Ester Formation Conversion rates for 1 M Methanesulfonic Acid in anhydrous alcohols after 10 hours.

| Alcohol | Temperature (°C) | Conversion (%) |

| Ethanol (B145695) | 50 | 0.02 researchgate.net |

| Ethanol | 70 | 0.25 researchgate.net |

| Isopropanol (B130326) | 70 | ~1.0 enovatia.com |

Besides the direct reaction with methanesulfonic acid, several other reagents are widely used for the synthesis of alkyl methanesulfonates, including hexyl methanesulfonate. These methods often provide better yields and proceed under milder conditions.

From Methanesulfonyl Chloride: The most common and widely used method for preparing methanesulfonates (mesylates) is the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. periodicchemistry.comeurjchem.commasterorganicchemistry.comvaia.com The base neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction. masterorganicchemistry.com This conversion turns the alcohol's hydroxyl group, which is a poor leaving group, into a methanesulfonate group, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. periodicchemistry.commasterorganicchemistry.comlibretexts.org

From Methanesulfonic Anhydride (B1165640): Methanesulfonic anhydride (Ms₂O) is another effective reagent for the mesylation of alcohols. wikipedia.orglookchem.com A key advantage of using the anhydride is that it avoids the formation of alkyl chloride side products, which can occur when using methanesulfonyl chloride. wikipedia.org The reaction proceeds readily, often in the presence of a base like pyridine, to yield the desired sulfonate ester. wikipedia.org

Modern Synthetic Approaches: Recent advancements in synthetic chemistry have introduced novel methods for sulfonate ester synthesis. These include electrochemical strategies that can form C-S, S-O, and C-O bonds in a single process and visible-light-induced multicomponent reactions. researchgate.netnih.gov For instance, a one-pot synthesis using arylazo sulfones, a sulfur dioxide surrogate, and an alcohol can be achieved under visible light with a copper catalyst. nih.gov

Table 2: Summary of Alternative Synthetic Routes for Alkyl Methanesulfonates

| Reagent | Co-reagent/Catalyst | Key Features |

| Methanesulfonyl Chloride (MsCl) | Pyridine or Triethylamine | Widely used, efficient, forms HCl byproduct. eurjchem.commasterorganicchemistry.com |

| Methanesulfonic Anhydride (Ms₂O) | Base (e.g., Pyridine) | Avoids alkyl chloride side products. wikipedia.org |

| Arylazo Sulfones, DABSO | CuI, HCl, Visible Light | Modern, one-pot, multicomponent reaction. nih.gov |

Mechanistic Studies of Methanesulfonate Esterification

The mechanism of sulfonate ester formation depends significantly on the reactants and conditions employed. Studies have focused on elucidating the reaction pathways, identifying intermediates, and understanding kinetic influences.

The formation of alkyl methanesulfonates from alcohols can proceed through several possible mechanistic pathways.

Sₙ2 Pathway: In the reaction between methanesulfonic acid and an alcohol, experimental evidence strongly supports an Sₙ2-type mechanism. pqri.orgenovatia.com Isotopic labeling studies using ¹⁸O-labeled methanol (B129727) confirmed that the C-O bond of the alcohol is cleaved during the formation of methyl methanesulfonate. researchgate.netacs.org This finding is consistent with a pathway where the methanesulfonate anion attacks the alkyl group of the protonated alcohol (an alkyloxonium ion), displacing a water molecule. pqri.org

Sₙ1 Pathway: An alternative Sₙ1 mechanism has been proposed, which proceeds through the formation of a sulfonylium cation intermediate. rsc.orgnih.gov This pathway is considered more likely in contexts such as Friedel-Crafts sulfonylation reactions. nih.gov Computational studies suggest this pathway has a low activation barrier. rsc.orgnih.gov

Sulfene (B1252967) Intermediate (with MsCl): For the reaction involving methanesulfonyl chloride and a base like triethylamine, a distinct mechanism is believed to occur. wikipedia.org This pathway involves an E1cb elimination of HCl from methanesulfonyl chloride to generate a highly reactive and transient intermediate called sulfene (CH₂=SO₂). wikipedia.org The alcohol then attacks this sulfene intermediate, followed by a rapid proton transfer, to yield the final methanesulfonate ester. wikipedia.org

The rate of methanesulfonate ester formation is highly sensitive to the reaction environment, particularly the solvent composition and temperature.

Effect of Temperature: Increasing the reaction temperature significantly accelerates the rate of sulfonate ester formation. enovatia.comresearchgate.net Kinetic studies on the reaction of methanesulfonic acid with ethanol and isopropanol show a clear trend of higher conversion at elevated temperatures. enovatia.com For example, in a 1 M solution of methanesulfonic acid in anhydrous ethanol, the conversion to the ester after 10 hours was more than ten times higher at 70°C compared to 50°C. researchgate.net The sulfonation process to produce methyl ester sulfonate from crude palm oil also shows that higher temperatures (up to 100°C) lead to increased viscosity and density of the product, indicating a greater extent of reaction. researchgate.net

Effect of Solvent: The presence of water in the solvent has a dramatic inhibitory effect on the rate of ester formation. pqri.orgresearchgate.net This can be attributed to two main factors: water competes with the alcohol for protons, thereby reducing the concentration of the reactive protonated alcohol intermediate, and it enhances the rate of the reverse reaction, the hydrolysis of the ester back to the sulfonic acid and alcohol. pqri.org In a study with 1 M methanesulfonic acid in ethanol at 70°C, the addition of 5% water reduced the ester yield by 80% over a 10-hour period. researchgate.net Therefore, anhydrous conditions are crucial for maximizing the yield of the esterification reaction. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the energetics and feasibility of various proposed mechanisms for sulfonate esterification. rsc.orgnih.gov

DFT studies, often using methods like B3LYP with basis sets such as aug-cc-pVTZ, have been employed to calculate the energy profiles of different reaction pathways for the esterification of sulfonic acids with alcohols. rsc.orgnih.govrsc.org These theoretical investigations have largely ruled out addition-elimination mechanisms that proceed through a pentacoordinate sulfur intermediate, as these pathways were found to have very high activation energy barriers. rsc.orgnih.gov

Instead, the computational results support two more plausible, lower-energy pathways:

An Sₙ1 pathway that proceeds through a sulfonylium cation intermediate. This path is calculated to have a low activation barrier. rsc.orgnih.gov

An Sₙ2 pathway where the sulfonate anion attacks a protonated alcohol. This path is shown to have a moderate activation barrier. rsc.orgnih.gov

These computational findings align with experimental observations and help to rationalize the conditions under which sulfonate esterification occurs. rsc.orgnih.gov

Analytical Chemistry of Hexyl Methanesulfonate in Complex Matrices

Chromatographic Quantification Techniques for Hexyl Methanesulfonate (B1217627)

Chromatography, a cornerstone of separative sciences, provides the necessary efficiency to resolve Hexyl Methanesulfonate from matrix components. Gas and liquid chromatography are both employed, each with specific strategies to ensure sensitive and reliable quantification.

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. Methods are typically developed to quantify it as a residual impurity in pharmaceutical substances. iosrjournals.orgresearchgate.net The development process focuses on optimizing separation and detection parameters to achieve the required sensitivity and resolution.

A common approach involves using a wide-bore capillary column with a polar stationary phase, such as 100% polyethylene (B3416737) glycol (PEG), which is effective for separating polar analytes. iosrjournals.orgglobalresearchonline.net Sample preparation is a critical step, often utilizing an extraction with a non-polar solvent like n-hexane to isolate the analyte from a complex matrix. iosrjournals.orgglobalresearchonline.netresearchgate.net A direct, splitless on-column injection technique is frequently preferred to maximize the transfer of the analyte to the column, thereby enhancing sensitivity. iosrjournals.orgglobalresearchonline.net A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range. iosrjournals.orgresearchgate.netglobalresearchonline.net

Method development involves optimizing several parameters, as detailed in the table below, based on published research findings.

Table 1: Exemplary GC-FID Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-Wax or equivalent 100% PEG (30 m x 0.53 mm, 1.0 µm film thickness) | iosrjournals.org, globalresearchonline.net |

| Sample Solvent | n-Hexane | iosrjournals.org, globalresearchonline.net |

| Injection Mode | Splitless, on-column | iosrjournals.org, globalresearchonline.net |

| Carrier Gas | Helium or Nitrogen | iosrjournals.org, globalresearchonline.net |

| Flow Rate | ~1.5 mL/min | iosrjournals.org, globalresearchonline.net |

| Oven Program | Initial 80°C (hold 2 min), ramp 10°C/min to 200°C (hold 16 min) | iosrjournals.org |

| Injector Temp. | 200°C | iosrjournals.org |

| Detector (FID) Temp. | 250°C | iosrjournals.org |

This type of method can achieve a limit of detection (LOD) as low as 0.25 ppm and a limit of quantification (LOQ) of 0.75 ppm, making it suitable for trace-level analysis in pharmaceutical quality control. iosrjournals.orgresearchgate.net

While GC-FID is a reliable tool for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the unambiguous identification and structural confirmation of this compound. iosrjournals.orgresearchgate.netglobalresearchonline.net In method validation and in the analysis of unknown impurities, GC-MS provides definitive proof of the analyte's identity by furnishing its mass spectrum, which serves as a chemical fingerprint. iosrjournals.orgglobalresearchonline.net

The chromatographic part of the method often mirrors the GC-FID setup to allow for direct comparison of retention times. globalresearchonline.net Following separation on the GC column, the eluting compound enters the mass spectrometer. For this compound, electron ionization (EI) is typically used, which fragments the molecule in a reproducible pattern. The resulting mass spectrum, showing the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments, is compared against a reference standard to confirm the peak's identity. iosrjournals.orgglobalresearchonline.net This confirmatory role is crucial for specificity, ensuring that the peak quantified by FID is not due to an interfering, co-eluting compound. globalresearchonline.net

Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with standard ultraviolet (UV) detection is challenging. iosrjournals.org This is because the molecule lacks a suitable chromophore, a part of the molecule that absorbs UV light, resulting in very poor sensitivity. iosrjournals.orgnih.gov To overcome this limitation, derivatization strategies are employed. wipo.intmdpi.comnih.gov

This approach involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the analyte before HPLC analysis. For sulfonate esters, this can be achieved through a nucleophilic substitution reaction where the methanesulfonate group is displaced by a derivatizing agent containing a chromophore. nih.govwipo.int For instance, reagents like 2-thionaphthol or dithiocarbamates can react with methanesulfonate esters to yield products with strong UV absorption. wipo.intgoogle.com The resulting derivatized product can then be readily separated by reversed-phase HPLC and detected with high sensitivity by a UV or photodiode array (PDA) detector. wipo.intgoogle.com

While specific methods for this compound are not as widely published as for its methyl and ethyl counterparts, the principle remains a viable and powerful strategy for its quantification in complex matrices where GC is not a suitable option. nih.govmdpi.comnih.gov The reaction creates a derivative that can be detected at wavelengths such as 252-253 nm or 277 nm, depending on the reagent used. wipo.intgoogle.com

Validation of Analytical Methods for this compound

Validation is a formal process to demonstrate that an analytical method is suitable for its intended purpose. researchgate.netduyaonet.com For pharmaceutical analysis, this process is rigorously guided by international standards.

The validation of analytical methods for quantifying this compound in pharmaceutical products must adhere to the guidelines established by the International Conference on Harmonization (ICH), specifically the Q2(R1) and the more recent Q2(R2) guidelines. iosrjournals.orgresearchgate.netglobalresearchonline.netresearchgate.netduyaonet.comich.org These documents provide a comprehensive framework for the validation of analytical procedures, outlining the specific performance characteristics that need to be evaluated. ich.orgeuropa.eueuropa.eu The goal is to provide documented evidence that the method is reliable, reproducible, and accurate for the analysis of the target analyte. duyaonet.comich.org Validation studies and their results are a critical part of regulatory submissions for new drug products. duyaonet.com

Following ICH guidelines, the core validation parameters include specificity, linearity, accuracy, and precision. ich.orgeuropa.eu

Specificity is the ability of the method to measure the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. ich.orgelementlabsolutions.com For a GC method, this is often demonstrated by analyzing a blank matrix and a matrix spiked with the analyte, showing no interfering peaks at the retention time of this compound. iosrjournals.orgglobalresearchonline.net GC-MS is the ultimate tool for confirming specificity. globalresearchonline.net

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. ich.org This is assessed by analyzing a series of standards at different concentrations. The results are evaluated by plotting the response versus concentration and determining the correlation coefficient (r) of the regression line, which should ideally be greater than 0.99. globalresearchonline.netnih.gov

Accuracy refers to the closeness of the test results to the true value. ich.orgelementlabsolutions.com It is typically determined by performing recovery studies, where a known amount of this compound is spiked into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of the analyte recovered is then calculated. globalresearchonline.net

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. ich.orgelementlabsolutions.com It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. ich.org Precision is expressed as the Relative Standard Deviation (RSD) of a series of measurements. globalresearchonline.net

The table below summarizes typical validation results for a GC method for this compound analysis.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria for this compound Analysis

| Validation Parameter | Typical Finding/Result | Acceptance Criterion (ICH) | Source |

|---|---|---|---|

| Specificity | No interference from blank or placebo at the analyte retention time. Confirmed by GC-MS. | Method is selective for the analyte. | iosrjournals.org, globalresearchonline.net |

| Linearity (Correlation Coefficient, r) | > 0.999 | r ≥ 0.99 | globalresearchonline.net, nih.gov |

| Range | LOQ to 10 ppm | Defined by linearity and intended use. | iosrjournals.org |

| Accuracy (% Recovery) | 97.1% - 107.1% | Typically 80% - 120% for impurity analysis. | globalresearchonline.net |

| Precision (Repeatability, RSD) | < 2.5% | Varies with concentration; typically <15% at LOQ. | globalresearchonline.net |

| Limit of Quantification (LOQ) | 0.05 ppm - 0.75 ppm | Signal-to-noise ratio ≥ 10. | iosrjournals.org, globalresearchonline.net |

| Limit of Detection (LOD) | 0.02 ppm - 0.25 ppm | Signal-to-noise ratio ≥ 3. | iosrjournals.org, globalresearchonline.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The determination of the limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, particularly in the context of pharmaceutical manufacturing where it may be present as a genotoxic impurity, sensitive and robust methods are required to ensure its control at trace levels. Research has focused on developing methods capable of meeting stringent regulatory requirements, often targeting quantification limits in the parts-per-million (ppm) range.

A key challenge in determining these limits for this compound is its lack of a chromophore, which makes direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection difficult. globalresearchonline.net Consequently, Gas Chromatography (GC) based methods are more commonly employed. globalresearchonline.netiosrjournals.org The choice of the detector is crucial for achieving the necessary sensitivity. While mass spectrometry (MS) offers high selectivity and sensitivity, methods using the more common Flame Ionization Detector (FID) have also been successfully developed and validated. globalresearchonline.netiosrjournals.org

Validation of these analytical methods is conducted according to guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). globalresearchonline.netiosrjournals.org The LOQ is typically established as the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. globalresearchonline.netiosrjournals.org

One study focused on the quantification of residual this compound in the active pharmaceutical ingredient (API) Dabigatran etexilate mesylate. iosrjournals.org Using a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method, the LOD was determined to be 0.25 ppm, and the LOQ was established at 0.75 ppm, relative to a sample concentration of 250 mg/mL of the API. iosrjournals.org This method utilized a DB-Wax capillary column and an on-column injection technique to achieve the required sensitivity. iosrjournals.org The precision at the LOQ level was confirmed to be excellent. iosrjournals.org

A separate, highly sensitive GC-FID method was developed for the trace analysis of several alkyl mesylates, including this compound, in three different APIs: Dolasetron mesylate, Benztropine mesylate, and Dabigatran etexilate mesylate. globalresearchonline.net This method reported a significantly lower LOD of 0.02 ppm and an LOQ of 0.05 ppm. globalresearchonline.net The method's sensitivity was achieved through extraction with a non-polar solvent (n-hexane) and a splitless on-column injection technique, with quantification performed using an external standard calibration. globalresearchonline.net The results were also verified by Gas Chromatography-Mass Spectrometry (GC-MS). globalresearchonline.net

The following tables summarize the reported LOD and LOQ values for this compound in different pharmaceutical matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Analytical Technique | Matrix (API) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |

|---|---|---|---|---|

| GC-FID | Dabigatran etexilate mesylate | 0.25 ppm | 0.75 ppm | iosrjournals.org |

| GC-FID / GC-MS | Dolasetron mesylate | 0.02 ppm | 0.05 ppm | globalresearchonline.net |

| GC-FID / GC-MS | Benztropine mesylate | 0.02 ppm | 0.05 ppm | globalresearchonline.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benztropine mesylate |

| Dabigatran etexilate mesylate |

| Dolasetron mesylate |

| This compound |

Biological Activity and Mechanisms of Action of N Alkyl Methanesulfonates

Cellular and Molecular Responses to Hexyl Methanesulfonate (B1217627) Exposure

Exposure of cells to hexyl methanesulfonate triggers a range of biological responses, from immediate impacts on cell health and proliferation to the activation of complex signaling pathways that control the cell cycle.

Cellular viability and proliferation assays are fundamental for assessing the cytotoxic effects of chemical compounds. These assays often measure metabolic activity or the integrity of the cell membrane to determine the number of living cells after treatment. sigmaaldrich.com

For this compound, studies have shown a dose-dependent decrease in cellular viability. In research using human lymphoblastoid WTK1 cells, exposure to increasing concentrations of this compound resulted in a progressive reduction in relative cell survival. medwinpublishers.com For example, significant mutagenic effects were observed at concentrations of 50 µg/ml and above, which corresponded to a relative survival rate of less than 40%. medwinpublishers.com This indicates that this compound is cytotoxic at concentrations where it is also genotoxic. Similar dose-dependent effects on viability have been noted for other alkylating agents like methyl methanesulfonate in different cell lines. oup.comroyalsocietypublishing.org

The table below shows the impact of various n-alkyl methanesulfonates on the relative survival of WTK1 cells at concentrations where significant mutagenicity was observed.

| Compound | Concentration | Relative Survival |

|---|---|---|

| n-Butyl Methanesulfonate (BMS) | 100 µg/ml | ~30% medwinpublishers.com |

| n-Pentyl Methanesulfonate (PeMS) | ≥50 µg/ml | <30% medwinpublishers.com |

| This compound (HexMS) | ≥50 µg/ml | <40% medwinpublishers.com |

| n-Heptyl Methanesulfonate (HepMS) | ≥50 µg/ml | <30% medwinpublishers.com |

When cells detect DNA damage, they can activate signaling pathways known as cell cycle checkpoints. These checkpoints can halt the progression of the cell cycle to provide time for DNA repair, preventing the replication of damaged DNA and the propagation of mutations.

Exposure to alkylating agents like methyl methanesulfonate (MMS) is known to cause delays in cell cycle progression, particularly during the S phase (DNA synthesis). nih.gov The presence of alkylation adducts on the DNA template can stall replication forks, triggering a DNA damage response. This response often involves the activation of key proteins that can lead to cell cycle arrest, allowing for repair mechanisms to engage. If the damage is too severe to be repaired, these pathways can ultimately lead to programmed cell death (apoptosis). While specific studies on this compound's effect on cell cycle progression are not detailed in the provided context, the known mechanisms of similar alkylating agents suggest that it would likely induce cell cycle perturbations, particularly an S-phase arrest, as a direct consequence of its DNA-damaging activity. nih.gov

Apoptosis and Programmed Cell Death Pathways

N-alkyl methanesulfonates, including compounds structurally related to this compound, are known to induce apoptosis, or programmed cell death, through various cellular pathways. This process is a crucial mechanism for removing damaged cells and maintaining tissue homeostasis.

Studies on various cell lines have demonstrated that exposure to alkylating agents like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) leads to a significant increase in apoptotic cell death. nih.gov For instance, in human lymphoblastoid AHH-1 cells, both EMS and ethyl nitrosourea (B86855) (ENU) were found to primarily induce apoptosis rather than necrosis. nih.gov This was confirmed through flow cytometric analysis and morphological examination of the cells. nih.gov Similarly, MMS has been shown to trigger apoptosis in different cell types. researchgate.netnih.gov

The induction of apoptosis by these compounds often involves the activation of specific cellular machinery. In p53-deficient H1299 and Hep3B cells, MMS treatment led to apoptosis through a pathway involving the loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, and the subsequent cleavage of caspases 9 and 3, as well as PARP. nih.gov This suggests a mitochondria-mediated apoptotic pathway that can operate independently of the tumor suppressor protein p53. nih.gov Research on other methanesulfonate esters, such as 4-octylphenethyl methanesulfonate (OPMS), has also pointed to the induction of mitochondrial permeability transition as a key event in the apoptotic process in Jurkat T cells.

Furthermore, n-alkyl methanesulfonates can perturb the cell cycle, leading to cell cycle arrest and subsequent apoptosis. researcher.life This disruption of normal cell division processes is a common trigger for the initiation of programmed cell death.

Table 1: Effects of n-Alkyl Methanesulfonates on Apoptosis

| Compound | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| Ethyl methanesulfonate (EMS) | AHH-1 human lymphoblastoid | Induction of apoptosis | nih.gov |

| Methyl methanesulfonate (MMS) | p53-deficient H1299 and Hep3B | Loss of mitochondrial membrane potential, cytochrome c release, caspase activation | nih.gov |

| Methyl methanesulfonate (MMS) | A549 human lung carcinoma | Induction of apoptosis and necroptosis | researchgate.net |

| 4-Octylphenethyl methanesulfonate (OPMS) | Jurkat T cells | Induction of mitochondrial permeability transition |

Oxidative Stress Induction and Antioxidant Enzyme Responses

Exposure to n-alkyl methanesulfonates can lead to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. core.ac.uk ROS can damage cellular components such as DNA, proteins, and lipids. core.ac.uk

Methyl methanesulfonate (MMS) has been reported to induce oxidative stress in cellular systems. This is often accompanied by alterations in the cell's antioxidant defense mechanisms. The cellular response to oxidative stress involves the activation of antioxidant enzymes. researchgate.net Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase and glutathione (B108866) peroxidase (GPx), which then detoxify hydrogen peroxide. nih.gov

Studies have shown that exposure to toxicants can alter the expression and activity of these enzymes. ntnu.no For example, in some contexts, an increase in glutathione S-transferase (GST) activity is observed as a response to chemical-induced stress. However, research on the effects of MMS in Drosophila larvae showed a decrease in GST activity, alongside increases in lipid peroxidation (LPO) and protein carbonyl content (PCC), which are markers of oxidative damage. tandfonline.com Interestingly, co-treatment with the antioxidant luteolin (B72000) was able to counteract these effects, highlighting the role of oxidative stress in MMS-induced toxicity. tandfonline.com

The induction of oxidative stress by MMS can also be linked to specific cellular pathways. In human lung carcinoma A549 cells, MMS-induced necroptosis (a form of programmed necrosis) was associated with increased expression of p53-induced gene 3 (PIG-3) and elevated ROS levels. researchgate.net This suggests a complex interplay between DNA damage response, oxidative stress, and cell death pathways.

Table 2: Impact of Methyl Methanesulfonate (MMS) on Oxidative Stress Markers and Antioxidant Enzymes in Drosophila Larvae

| Parameter | Effect of MMS Exposure | Reference |

|---|---|---|

| Glutathione S-transferase (GST) activity | Decrease | tandfonline.com |

| Lipid Peroxidation (LPO) | Increase | tandfonline.com |

| Protein Carbonyl Content (PCC) | Increase | tandfonline.com |

| Glutathione (GSH) content | Decrease | tandfonline.com |

Broader Biological Implications of Methanesulfonate Esters in Biological Systems

The biological activities of methanesulfonate esters extend beyond the direct induction of apoptosis and oxidative stress. Their fundamental mechanism as alkylating agents has significant implications, particularly in the context of their interaction with biological macromolecules and their presence as impurities in pharmaceutical products.

Alkylating Agent Mechanisms in Biological Contexts

Methanesulfonate esters, including this compound, are classified as alkylating agents. This means they can transfer an alkyl group to nucleophilic sites in biological molecules. The primary target for alkylation is DNA, where they can modify guanine (B1146940) and adenine (B156593) bases. nih.gov This modification can lead to base mispairing during DNA replication, the formation of DNA strand breaks, and ultimately, mutations or cell death. nih.gov

The damage caused by alkylating agents like MMS is primarily repaired through the base excision repair (BER) pathway. nih.gov However, if the damage is extensive or the repair pathways are compromised, the accumulation of DNA lesions can have severe consequences for the cell. nih.gov While MMS is known to cause DNA damage, it has also been shown to induce lipid alterations at the inner nuclear membrane, a process that appears to be independent of its DNA-damaging capabilities. nih.gov This highlights that the cellular effects of these compounds can be multifaceted.

The reactivity of the methanesulfonate group facilitates nucleophilic substitution, allowing for the formation of covalent bonds with various cellular components, not just DNA. This can result in the modification of proteins and other molecules, thereby affecting a wide range of biochemical pathways.

Considerations for Pharmaceutical Impurities and Patient Safety

The potential for methanesulfonate esters to be present as impurities in pharmaceutical products is a significant concern for patient safety. These impurities can arise from the synthesis of the active pharmaceutical ingredient (API) where methanesulfonyl chloride or methanesulfonic acid is used. If the API contains a hydroxyl group, there is a risk of forming methanesulfonate esters.

Given their nature as alkylating agents, many methanesulfonate esters are considered to be potentially genotoxic and carcinogenic. Regulatory bodies such as the European Medicines Agency (EMA) have established strict guidelines for the control of these impurities in drug substances and products. The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake for such impurities, below which there is a negligible risk of carcinogenicity or other toxic effects.

The control of these impurities is crucial to ensure the quality and safety of medicines. This involves the development of sensitive analytical methods for their detection and quantification, as well as the implementation of appropriate control strategies during the manufacturing process to limit their formation.

Environmental Considerations and Degradation of Methanesulfonate Esters

Environmental Fate and Transport of Alkyl Methanesulfonates

The environmental fate of an alkyl methanesulfonate (B1217627), including hexyl methanesulfonate, is governed by several key processes: its chemical stability in water, its susceptibility to breakdown by microorganisms, and its tendency to move from water into the atmosphere.

Hydrolysis is a primary degradation pathway for alkyl methanesulfonates in aquatic systems. This chemical reaction involves the splitting of the ester bond by water, yielding methanesulfonic acid (MSA) and the corresponding alcohol. In the case of this compound, this process produces MSA and 1-hexanol.

The rate of this reaction is significantly influenced by pH. Studies on various methanesulfonate esters show that hydrolysis is subject to both neutral (water-driven) and base-catalyzed processes. acs.orgsci-hub.se For some esters, the hydrolysis rate is relatively stable across a neutral to slightly alkaline pH range (pH 7-8) because the reaction with water dominates. acs.org However, under more alkaline conditions (e.g., pH > 8), the rate of hydrolysis can increase substantially. acs.org Conversely, under strongly acidic conditions, the formation of methanesulfonate esters from the reaction of methanesulfonic acid with alcohols can occur, though these conditions are not typical in most natural environments. service.gov.uk

The general mechanism for the hydrolysis of primary alkyl methanesulfonates is a bimolecular nucleophilic substitution (SN2) reaction where water attacks the carbon atom bonded to the oxygen of the sulfonate group. cdnsciencepub.com The stability of the resulting methanesulfonate anion makes it an excellent leaving group, facilitating the reaction.

Table 1: Hydrolysis Characteristics of Related Methanesulfonate Esters

| Compound | Key Findings | pH Dependence | Reference |

| 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate | Hydrolysis rate is dominated by the water rate at pH 7-8, but is much faster at pH 10. | Strong | acs.org |

| Alkyl Chlorosulfates (Analogues) | Solvolysis (reaction with solvent) proceeds via a bimolecular displacement mechanism. | Not specified | cdnsciencepub.com |

| Dodecanesulfonyl chlorides (Analogues) | Heterogeneous hydrolysis with aqueous NaOH is essentially instantaneous in the presence of a phase-transfer catalyst. | Strong (base-catalyzed) | sci-hub.se |

This table provides illustrative data from related compounds, as specific kinetic data for this compound is limited. The principles are generally applicable.

Biodegradation is a crucial process for the complete removal of alkyl methanesulfonates from the environment. The initial step is often the hydrolysis of the ester, as described above, which can be facilitated by microbial enzymes. This releases methanesulfonic acid (MSA) and the alkyl alcohol (1-hexanol for this compound). Both of these products are readily biodegradable.

Numerous microorganisms, particularly methylotrophic bacteria found in both soil and marine environments, can utilize MSA as a source of carbon, energy, and sulfur. plos.orgnih.gov The primary catabolic pathway for MSA is initiated by the enzyme methanesulfonate monooxygenase (MSAMO). plos.org This enzyme oxidizes MSA to formaldehyde (B43269) and sulfite (B76179). The sulfite is subsequently oxidized to sulfate (B86663), a common and essential nutrient in many ecosystems. plos.org The formaldehyde enters central metabolic pathways to be used for energy and building new cellular material.

The alcohol component, 1-hexanol, is also subject to biodegradation. Aerobic bacteria can oxidize it through pathways similar to those for fatty acids, ultimately breaking it down to carbon dioxide and water. nih.gov The complete biodegradation of this compound therefore leads to the formation of sulfate, carbon dioxide, and water, integrating its constituent elements back into natural biogeochemical cycles.

The tendency of a chemical to move from water to the atmosphere, a process known as volatilization, depends on its vapor pressure and water solubility (quantified by the Henry's Law constant). While specific data for this compound is scarce, related compounds like anhydrous MSA have a very low vapor pressure, suggesting limited volatility. rsc.org However, the hexyl group in this compound will increase its hydrophobicity compared to MSA, potentially leading to some degree of volatilization from surface waters.

Once in the atmosphere, organic compounds are subject to degradation, primarily through reactions with photochemically produced hydroxyl radicals (•OH). ichf.edu.pl The atmospheric lifetime of a volatile organic compound (VOC) is determined by its reaction rate with these radicals. While no direct data for this compound exists, the atmospheric degradation of VOCs is a well-understood process. purdue.edu The reaction would likely involve the abstraction of a hydrogen atom from the hexyl chain, initiating a series of oxidative reactions that break the molecule down into smaller, more oxidized products, and ultimately, carbon dioxide. The methanesulfonate group would be released as MSA, which is then removed from the atmosphere through precipitation. bohrium.com

Impact of Methanesulfonate Anion in Environmental Systems

The methanesulfonate anion (CH₃SO₃⁻), and its corresponding acid (MSA), are not merely degradation products but are active participants in global elemental cycles.

Methanesulfonic acid is a key intermediate in the global biogeochemical sulfur cycle. nih.govwisdomlib.org A major natural source of atmospheric sulfur is dimethyl sulfide (B99878) (DMS), a volatile compound produced by marine phytoplankton. bohrium.comvliz.be In the atmosphere, DMS is oxidized by radicals like •OH, leading to the formation of both sulfur dioxide (SO₂) and MSA. bohrium.comacs.org

MSA is highly soluble in water and is efficiently removed from the atmosphere via wet deposition (rain and snow), contributing to the acidity of precipitation. bohrium.com Unlike sulfuric acid, which can also be formed from SO₂, MSA is exclusively of biogenic origin, making its concentration in ice cores a valuable proxy for past marine biological activity and climate conditions. acs.org Once deposited in terrestrial and aquatic environments, MSA becomes a sulfur source for various microorganisms, linking the atmospheric sulfur cycle back to the biosphere. plos.orgethz.ch

In soil and aquatic systems, the fate of the methanesulfonate anion is influenced by its interactions with natural organic matter (NOM) and mineral surfaces. The methanesulfonate anion is considered weakly coordinating, meaning it does not form strong bonds with metal ions in solution. rsc.org Its salts with many metals are highly soluble in water, much more so than the corresponding sulfate salts. researchgate.net

This high solubility suggests that the methanesulfonate anion has a low propensity to adsorb directly onto the surfaces of common soil minerals like clays (B1170129) and iron oxides. In dilute aqueous solutions, it is expected that water molecules will outcompete the methanesulfonate anion for coordination sites on mineral surfaces. rsc.org While some organic compounds can form stable complexes with minerals, thereby being preserved in soils, the weak interaction potential of methanesulfonate implies it will likely remain mobile in soil water. conicet.gov.ar It is therefore readily available for microbial uptake and degradation, preventing its long-term accumulation in the solid phase of soils and sediments.

Stabilization of Orthosilicic Acid by Methanesulfonate Anions

Orthosilicic acid (H₄SiO₄), the primary bioavailable form of silicon, is known for its instability in aqueous solutions at concentrations above approximately 1 mM, where it undergoes autopolycondensation to form dimers, oligomers, and eventually colloidal silica (B1680970) gel. nih.gov However, research has demonstrated that methanesulfonate anions (CH₃SO₃⁻), the anionic component of methanesulfonate esters like this compound, can play a significant role in stabilizing monomeric orthosilicic acid, thereby inhibiting this polymerization process.

Quantum chemical modeling studies have provided a theoretical basis for this stabilization. pnu.edu.uaresearchgate.net It has been demonstrated that methanesulfonic acid can form two hydrogen bonds with an orthosilicic acid molecule. pnu.edu.uaresearchgate.net A characteristic feature of the interaction is the formation of a stable eight-membered cyclic structure involving both hydrogen bonding and other interactions, denoted as (S–O···H–O–Si–O–H···O) and (S–O···H–O–Si–O···H–С). pnu.edu.uaresearchgate.net This complexation effectively stabilizes the orthosilicic acid monomer and reduces the likelihood of its dimerization and subsequent polymerization. pnu.edu.uaresearchgate.net Further calculations based on energy parameters and frontier molecular orbitals indicate that the most stable cluster involves four methanesulfonate anions per molecule of orthosilicic acid, with the formula [H₄SiO₄ · 4CH₃SO₃⁻]. pnu.edu.uaresearchgate.net Interestingly, the number of associated methanesulfonate anions does not significantly alter the effective charge on the central silicon atom. pnu.edu.ua

Experimental studies comparing the stabilizing effect of different anions on orthosilicic acid solutions have corroborated these theoretical findings. One study showed that the stability of orthosilicic acid solutions increases along the series of anions: SO₄²⁻, Cl⁻, CH₃SO₃⁻, PO₄³⁻. researchgate.netresearchgate.net A separate theoretical study using DFT (Density Functional Theory) calculations showed a similar trend, ranking the stability imparted by various anions as HSO₄⁻ < CH₃SO₃⁻ < H₂PO₄⁻. dnu.dp.ua This stabilizing property is utilized in practical applications, such as enhancing the stability of polyalumosilicon coagulants used in drinking water treatment. researchgate.net

The key research findings on the interaction between methanesulfonate and orthosilicic acid are summarized in the tables below.

Table 1: Interactive Data Table of Research Findings on Orthosilicic Acid Stabilization by Methanesulfonate

| Finding | Details | Source(s) |

| Interaction Mechanism | Formation of two hydrogen bonds between the methanesulfonate anion and the orthosilicic acid molecule. | pnu.edu.uaresearchgate.net |

| Structural Feature | Formation of a stable, eight-membered cycle: (S–O···H–O–Si–O–H···O) and (S–O···H–O–Si–O···H–С). | pnu.edu.uaresearchgate.net |

| Effect | Stabilization of the orthosilicic acid monomer, reducing the potential for dimerization and polymerization. | pnu.edu.uaresearchgate.net |

| Most Stable Cluster | Quantum chemical modeling identified the most stable cluster to have the stoichiometry [H₄SiO₄ · 4CH₃SO₃⁻]. | pnu.edu.uaresearchgate.net |

| Charge Distribution | The effective charge on the central silicon atom does not show a significant dependence on the number of methanesulfonate anions in the inner sphere. | pnu.edu.ua |

Table 2: Interactive Data Table of Anion Efficacy in Stabilizing Orthosilicic Acid

| Study Type | Anion Series (in order of increasing stability) | Source(s) |

| Experimental | Sulfate (SO₄²⁻), Chloride (Cl⁻), Methanesulfonate (CH₃SO₃⁻), Phosphate (PO₄³⁻) | researchgate.netresearchgate.net |

| Theoretical (DFT) | Bisulfate (HSO₄⁻) < Methanesulfonate (CH₃SO₃⁻) < Dihydrogen Phosphate (H₂PO₄⁻) | dnu.dp.ua |

Computational and Theoretical Studies of Hexyl Methanesulfonate

Quantum Chemical Modeling of Hexyl Methanesulfonate (B1217627)

Quantum chemical modeling employs the principles of quantum mechanics to calculate the properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to determine electronic structure, optimized geometries, and other molecular characteristics. nih.govacs.orgresearchgate.net

The electronic structure of an alkyl methanesulfonate is characterized by the sulfonate group (-SO₃-) attached to the alkyl chain via an ester linkage. For analogous compounds like ethyl methanesulfonate (EMS), quantum chemical calculations have been used to analyze the bonding in detail. nih.govacs.orgconicet.gov.ar Natural Bond Orbital (NBO) analysis is a key technique used in these studies to understand charge distribution and hyperconjugative interactions. acs.orgresearchgate.net

In a molecule like hexyl methanesulfonate, the sulfur atom is bonded to two oxygen atoms with double bonds and one oxygen atom with a single bond, which in turn is connected to the hexyl group. NBO analysis of the related ethyl methanesulfonate reveals the nature of the methanesulfonate anion as an effective leaving group, a characteristic attributed to the rearrangement of electronic charge following alkylation. nih.govacs.org The analysis of hyperconjugative interactions, such as those between lone pairs on the oxygen atoms and antibonding orbitals (σ*) of adjacent bonds, is crucial for explaining conformational preferences. acs.org For instance, in methyl methanesulfonate, these interactions are shown to favor the anti conformation. acs.orgacs.org

| Property | Description | Relevance to this compound |

| Charge Distribution | Calculated atomic charges reveal the polarity of bonds. The sulfonate group is highly polar, with significant negative charge on the oxygen atoms and a positive charge on the sulfur atom. | The polar head and nonpolar hexyl tail give the molecule amphiphilic character, influencing its intermolecular interactions and solubility. |

| Bonding Orbitals | NBO analysis identifies the localized bonds and lone pairs. The S=O bonds are strong and polar, while the S-O and O-C bonds define the ester linkage. | Understanding these bonds is key to predicting reactivity, particularly the potential for the methanesulfonate group to act as a leaving group in chemical reactions. |

| Hyperconjugation | Describes stabilizing interactions from the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty antibonding orbital. | These interactions influence the rotational barriers around the S-O and O-C bonds, determining the most stable conformations of the molecule. acs.org |

The flexibility of the hexyl chain and the rotational freedom around the C-S-O-C and S-O-C-C dihedral angles mean that this compound can exist in multiple conformations. conicet.gov.ar Computational studies on smaller analogues like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) have successfully identified the most stable conformers. nih.govresearchgate.net

For EMS, calculations revealed two stable conformations: a more stable one with Cₛ symmetry and another with C₁ symmetry. nih.govacs.orgconicet.gov.ar Similarly, for MMS, an anti conformer (Cₛ symmetry) was found to be more stable than a gauche conformer (C₁ symmetry). researchgate.netacs.org The potential energy surface is explored by systematically rotating key dihedral angles and optimizing the geometry at each step to find energy minima. acs.org For this compound, a similar computational approach would be necessary to map its complex conformational landscape, accounting for the additional rotational degrees of freedom in the hexyl tail.

| Computational Finding for Analogues | Description | Implication for this compound |

| Multiple Minima | Studies on ethyl and methyl methanesulfonate show the existence of at least two stable conformers (anti and gauche). researchgate.netresearchgate.net | This compound is expected to have a much larger number of stable conformers due to the flexibility of the hexyl chain, requiring extensive computational searching to identify the global minimum. |

| Energy Barriers | The energy difference between conformers and the rotational barriers between them can be calculated. For EMS, the Cₛ conformer is more stable. nih.govacs.org | The relative energies of different conformers will determine their population at a given temperature, which in turn affects the bulk properties of the substance. |

| Governing Interactions | NBO analysis suggests that hyperconjugative interactions involving the lone pairs of the ester oxygen atom are critical in determining conformational stability. acs.org | The same types of electronic interactions will govern the local conformation around the sulfonate head group in the hexyl derivative. |

Quantum chemistry is a powerful tool for predicting spectroscopic properties. schrodinger.com By calculating the vibrational frequencies and infrared intensities, a theoretical IR spectrum can be generated. wisc.edu Similarly, by computing nuclear magnetic shielding constants, theoretical NMR chemical shifts can be predicted. schrodinger.comwisc.edu

For ethyl methanesulfonate, researchers have calculated the vibrational frequencies and compared them to experimental IR and Raman spectra. nih.govacs.org This comparison allows for a reliable assignment of the observed spectral bands to specific molecular vibrations. nih.gov A scaled quantum mechanical (SQM) force field is often used to improve the agreement between theoretical and experimental frequencies, typically achieving a root-mean-square deviation of less than 10 cm⁻¹. nih.govacs.org

Predicted Vibrational Frequencies: A theoretical study of this compound would yield predicted frequencies for characteristic vibrational modes. Based on analogue studies, key assignments would include:

S=O Asymmetric & Symmetric Stretching: Strong bands typically found in the 1350-1400 cm⁻¹ and 1170-1200 cm⁻¹ regions, respectively.

C-H Stretching: Multiple bands from the methyl and hexyl methylene (B1212753) groups around 2800-3000 cm⁻¹.

S-O-C Stretching: Vibrations associated with the ester linkage.

CH₂ Rocking/Twisting/Wagging: Complex series of bands in the fingerprint region (<1500 cm⁻¹) from the hexyl chain.

Predicted NMR Chemical Shifts: Computational software can predict ¹H and ¹³C NMR spectra. schrodinger.com

¹H NMR: The protons on the methyl group attached to the sulfur would have a distinct chemical shift. The protons on the hexyl chain would show characteristic signals, with the α-methylene group (next to the oxygen) being the most deshielded.

¹³C NMR: The carbon of the methyl group and the six distinct carbons of the hexyl chain would be resolved, with their predicted shifts aiding in experimental spectra assignment.

Molecular Simulation Techniques for this compound Systems

While quantum mechanics excels at describing individual molecules, molecular simulation techniques are required to study the behavior of a large ensemble of molecules in a liquid or solid state.

An MD simulation of liquid this compound would involve:

Force Field Parameterization: A force field containing parameters for bond stretching, angle bending, dihedral torsions, and non-bonded (van der Waals and electrostatic) interactions would be developed. These parameters could be derived from quantum chemical calculations.

System Setup: A simulation box would be filled with hundreds or thousands of this compound molecules at a specified density and temperature.

Simulation Run: The system's evolution would be simulated by integrating Newton's equations of motion, allowing the molecules to move and interact over a period of nanoseconds or longer.

From the simulation trajectory, key properties can be calculated:

Density and Molar Volume: Determined from the average volume of the simulation box.

Radial Distribution Functions (RDFs): Describe the probability of finding one atom at a certain distance from another, revealing the liquid's structure and how molecules pack together.

Diffusion Coefficient: Calculated from the mean square displacement of molecules over time, indicating molecular mobility.

Surface Tension: For simulations of liquid-vapor interfaces, this property can be calculated from the pressure tensor components. nih.gov

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method that combines quantum chemistry with statistical thermodynamics to determine the thermodynamic properties of fluids and solutions. scm.comwikipedia.org It is particularly useful for screening solvents and predicting properties like activity coefficients, solubility, and vapor pressure without requiring extensive experimental data. rsc.orgacs.org

The COSMO-RS methodology involves two main steps: acs.org

Quantum Chemical Calculation: A quantum chemical calculation (typically DFT) is performed for an individual molecule placed in a virtual conductor. This generates a screening charge density on the molecular surface, which is then converted into a "sigma profile" (σ-profile). The σ-profile is a histogram of the charge density on the molecular surface, providing a detailed fingerprint of the molecule's polarity. acs.org

Statistical Thermodynamics: The σ-profiles of the components in a mixture are used in a statistical mechanics framework to calculate the chemical potential of each component. This allows for the prediction of a wide range of thermodynamic equilibrium properties. wikipedia.org

For this compound, COSMO-RS could be used to predict:

Solubility: Its solubility in various solvents (e.g., water, alcohols, hydrocarbons) could be screened computationally by calculating its activity coefficient at infinite dilution.

Partition Coefficients: The octanol-water partition coefficient (LogP), a key environmental and pharmacological parameter, can be estimated.

Intermolecular Interactions: The σ-profile would reveal the nature of its interactions. The profile would have distinct regions corresponding to the nonpolar hexyl tail (low charge density), the polar sulfonate oxygen atoms (high negative charge density), and the slightly positive regions. This allows for a quantitative understanding of its hydrogen bonding capability and van der Waals interactions. researchgate.net

Computational Approaches to Solvation and Phase Equilibria

Computational and theoretical chemistry provides powerful tools for understanding the behavior of molecules like this compound in various environments. These methods allow for the prediction and analysis of solvation properties and phase equilibria, which are critical for chemical process design, and for understanding intermolecular interactions at a molecular level. While extensive computational studies specifically targeting this compound are not widely available in public literature, the established methodologies used for analogous molecules, particularly ionic liquids containing hexyl and sulfonate moieties, provide a clear framework for how its properties can be modeled.

The primary computational approaches fall into two categories: molecular simulations, which provide a particle-based view, and models based on statistical thermodynamics and quantum chemistry, which offer a more macroscopic or averaged perspective.

Molecular Dynamics (MD) Simulations

MD simulations are a cornerstone for studying solvation. nih.gov In this technique, the interactions between atoms are described by a force field, and the classical equations of motion are solved numerically to track the positions and velocities of all atoms over time. For a system containing this compound and a solvent, an MD simulation can reveal:

Solvation Structure: The arrangement of solvent molecules around a this compound molecule can be characterized by calculating radial distribution functions (RDFs). These functions show the probability of finding a solvent atom at a certain distance from an atom on the solute.

Interaction Energies: The strength of the interactions between the solute and solvent can be calculated, providing insight into the energetics of solvation.

Dynamical Properties: Simulations can predict dynamic properties such as the diffusion coefficients of the solute and solvent, which are related to the viscosity of the solution. researchgate.net

Studies on related ionic liquids, such as 1-hexyl-3-methylimidazolium-based compounds, have used MD simulations to examine the orientation of the hexyl chain at interfaces and the spatial distribution of anions and cations, demonstrating the detailed structural information that can be obtained. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemistry, particularly using Density Functional Theory (DFT), is employed to understand the electronic structure of this compound and its specific interactions with solvent molecules. researchgate.net These calculations are fundamental for:

Parameterizing Force Fields: Quantum chemical calculations can generate accurate atomic charges and establish parameters for the bonds, angles, and dihedrals needed for classical MD simulations.

Continuum Solvation Models: In this approach, the solvent is modeled as a continuous medium with a specific dielectric constant. Quantum chemical calculations of the solute molecule within this continuum (e.g., using the Polarizable Continuum Model, PCM) can yield the Gibbs free energy of solvation. mdpi.com This method is computationally less expensive than explicit solvent simulations and is effective for estimating solubility.

Analyzing Specific Interactions: High-level quantum calculations can be performed on a small cluster of molecules (e.g., one this compound molecule and a few explicit solvent molecules) to precisely analyze hydrogen bonding or other strong intermolecular forces. rsc.org

Phase Equilibria Modeling

Predicting the phase behavior of mixtures, such as vapor-liquid equilibria (VLE) or liquid-liquid equilibria (LLE), is crucial for separation processes. This is typically accomplished using thermodynamic models like equations of state (EoS) or activity coefficient models. mdpi.com

Activity Coefficient Models: Models such as the Non-Random Two-Liquid (NRTL) or UNIQUAC equations are used to describe the non-ideal behavior of liquid mixtures. researchgate.net These models use binary interaction parameters that are typically fitted to experimental phase equilibrium data. Once determined, these parameters allow for the calculation of phase diagrams across different compositions and temperatures.

Equations of State (EoS): The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a powerful EoS that can predict the phase behavior of complex fluids and their mixtures. mdpi.com PC-SAFT models molecules as chains of spherical segments, accounting for molecular shape, dispersive forces, and associative interactions (like hydrogen bonding). The model requires pure component parameters, which can be determined from experimental data like liquid density and vapor pressure.

A study on the VLE of binary mixtures containing the structurally related ionic liquid 1-hexyl-3-methylimidazolium (B1224943) trifluoromethanesulfonate (B1224126) (C₆mimTfO) and various alcohols demonstrated the successful application of both the NRTL and PC-SAFT models. acs.org The models were able to accurately describe the experimental VLE data, with the average absolute relative deviations (AARD) being very low, indicating a high degree of accuracy. acs.org This approach is directly applicable to systems containing this compound.

Below is an interactive table summarizing the kind of results obtained from fitting VLE data for a related system using these computational models.

| System | Model | AARD (%) |

|---|---|---|

| C₆mimTfO + Methanol (B129727) | NRTL | 0.3 |

| C₆mimTfO + Methanol | PC-SAFT | 1.1 |

| C₆mimTfO + Ethanol (B145695) | NRTL | 0.2 |

| C₆mimTfO + Ethanol | PC-SAFT | 0.8 |

| C₆mimTfO + Propan-1-ol | NRTL | 0.2 |

| C₆mimTfO + Propan-1-ol | PC-SAFT | 0.5 |

| C₆mimTfO + Butan-1-ol | NRTL | 0.2 |

| C₆mimTfO + Butan-1-ol | PC-SAFT | 0.4 |

To utilize the PC-SAFT model, specific parameters for each pure component in the mixture are required. The table below illustrates the typical pure component parameters needed for such a calculation.

| Parameter | Description | Example Value (for C₆mimTfO) |

|---|---|---|

| m [dimensionless] | Number of segments per chain | 6.355 |

| σ [Å] | Segment diameter | 3.585 |

| ε/kB [K] | Depth of pair potential / Boltzmann constant | 276.9 |

Advanced Applications and Research Directions for Hexyl Methanesulfonate

Hexyl Methanesulfonate (B1217627) as a Chemical Intermediate in Organic Synthesis

As an alkylating agent, hexyl methanesulfonate is a valuable intermediate in the synthesis of more complex chemical structures. google.comdokumen.pub Its reactivity is centered on the properties of the methanesulfonate group, commonly referred to as a mesylate group.

The primary role of the methanesulfonate (mesylate) moiety in this compound is to function as an excellent leaving group in nucleophilic substitution (SN) reactions. A leaving group's effectiveness is inversely related to its basicity; a good leaving group is a weak base because it can stabilize the negative charge it acquires after departing. tandfonline.com The methanesulfonate anion is a very weak base, as its conjugate acid, methanesulfonic acid, is a strong acid. This low basicity is due to the effective delocalization of the negative charge across the three oxygen atoms through resonance. researchgate.net

In SN2 reactions, a nucleophile attacks the carbon atom bonded to the mesylate group, displacing the methanesulfonate and forming a new bond. researchgate.net The steric hindrance around the primary carbon of the hexyl group is minimal, allowing for efficient attack by nucleophiles. Methanesulfonates are often preferred over other leaving groups like halides. For instance, while halides can also be effective, sulfonate esters like mesylates are generally considered better leaving groups than chlorides and bromides under many conditions. researchgate.netacs.org Their stability and the clean nature of the substitution reactions make them highly reliable in synthetic chemistry. researchgate.netgoogle.com

| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | General Reactivity as Leaving Group |

|---|---|---|---|

| I⁻ (Iodide) | HI | -10 | Excellent |

| Br⁻ (Bromide) | HBr | -9 | Very Good |

| CH₃SO₃⁻ (Methanesulfonate/Mesylate) | CH₃SO₃H | -1.9 | Excellent |

| p-CH₃C₆H₄SO₃⁻ (p-Toluenesulfonate/Tosylates) | p-CH₃C₆H₄SO₃H | -2.8 | Excellent |

| Cl⁻ (Chloride) | HCl | -7 | Good |

| F⁻ (Fluoride) | HF | 3.2 | Poor |

The utility of this compound as a reactive intermediate is demonstrated in the synthesis of a variety of complex molecules across different fields. Its ability to introduce a hexyl chain into a target structure is crucial for modifying properties like lipophilicity and molecular size.

Specific examples include:

UV Filters: In a patented process for preparing the UV filter Diethylamino Hydroxybenzoyl Hexyl Benzoate, this compound is synthesized as a key intermediate for the alkylation step. google.com

Fluorescent Dyes: The synthesis of a BODIPY FL-tethered molecule, used for localization studies in cancer cells, involves the preparation of 6-((tert-Butoxycarbonyl)amino)this compound which acts as a linker or "spacer" in the final complex structure. nih.gov

Targeted Therapeutics: In the development of Proteolysis Targeting Chimeras (PROTACs), 6-((tert-butoxycarbonyl)amino)this compound was used to synthesize a linker component for molecules designed to recruit KEAP1 E3 ligase. nih.gov Similarly, it has been used in the synthesis of cannabinoid receptor ligands, where it serves to introduce an N-alkyl chain. acs.org

Oligonucleotides: A patent application describes the use of 6-aminothis compound in the synthesis of modified oligonucleotides, which have various therapeutic and diagnostic applications. google.com

Mitochondria-Targeted Antioxidants: Research into antioxidants that target mitochondria involved the synthesis of 4-(6-Methanesulfonyloxy-2,5,7,8-tetramethyl-chromen-2-yl)this compound, a complex derivative of Vitamin E. researchgate.net

Emerging Research Areas and Potential Future Applications

Beyond its established role in organic synthesis, this compound and its derivatives are subjects of investigation in several advanced and specialized areas of chemical science.

Ionic liquids (ILs) are salts with melting points below 100°C, often exhibiting unique properties like low volatility, high thermal stability, and tunable solubility. nih.gov The methanesulfonate anion is an attractive component for ILs due to its low cost and the resulting favorable properties of the salt. sigmaaldrich.com Research has demonstrated the synthesis of novel ionic liquids incorporating a hexyl group via this compound. For example, N-hexyl-N-tributylammonium mesylate is notable for being a liquid at room temperature. nih.govsigmaaldrich.com Another example is the preparation of 1-hexyl-3-ethylimidazolium methanesulfonate, synthesized from the reaction of 1-hexyl-3-ethylimidazolium bromide and methanesulfonic acid. researchgate.net These hexyl-containing ionic liquids are being explored as "green" solvents for synthesis and as electrolytes for electrochemical devices. sigmaaldrich.com

| Ionic Liquid Name | Cation | Anion | Reported Property/Application | Reference |

|---|---|---|---|---|

| N-hexyl-N-tributylammonium mesylate | N-hexyl-N-tributylammonium | Methanesulfonate | Liquid at room temperature, potential "Green" solvent | sigmaaldrich.com |

| 1-hexyl-3-ethylimidazolium methanesulfonate | 1-hexyl-3-ethylimidazolium | Methanesulfonate | Prepared in high yield and purity for potential IL applications | researchgate.net |

| Tributylhexylammonium bis(trifluoromethanesulfonyl)amide | Tributylhexylammonium | Bis(trifluoromethanesulfonyl)amide | Used as a solvent in high-yield synthesis of cyclotriveratrylene | sigmaaldrich.com |

The application of this compound in materials science is an emerging area with limited but specific examples. Its role is primarily as a reactant or initiator in the synthesis of polymers. A patent describes the potential use of various alkyl methanesulfonates, including this compound, as cross-linking agents in the production of polymers derived from acidic polyamino acids like polyaspartic acid. google.com Such cross-linked polymers can have applications as superabsorbent materials. google.com Furthermore, related fluorinated methanesulfonates are noted for their use as initiators in polymer chemistry, suggesting a potential parallel application for this compound. vulcanchem.com A patent for radiopharmaceuticals also describes the preparation of n-hexyl methanesulfonate polystyrene, a functionalized polymer. patsnap.com

While short-chain alkyl methanesulfonates are primarily known for their genotoxicity, a wide range of more complex molecules containing methanesulfonate groups are being investigated for therapeutic properties. alfa-chemistry.com Research into the biological activities of these related compounds provides context for the potential, albeit unexplored, applications of this compound derivatives.

Anti-inflammatory Effects: Several compounds incorporating a methanesulfonate group have demonstrated anti-inflammatory properties. Darbufelone, a methanesulfonate salt, is a dual inhibitor of the COX and LOX pathways. tandfonline.com Synthetic pyridazine (B1198779) sulphonates have shown significant anti-inflammatory and analgesic effects in animal models. tandfonline.com Additionally, 4-Octylphenethyl methanesulfonate, a structural relative, has been shown to modulate sphingosine (B13886) kinase activity, reducing inflammatory cytokines.

Neuroprotective Effects: Derivatives of methanesulfonate are being actively explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Aryl methanesulfonate derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in Alzheimer's pathology. nih.gov A coumarin-based methanesulfonate, NW-1772, has been profiled as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), making it a promising candidate for neurodegenerative disease treatment. acs.org Furthermore, derivatives of 3,4-dihydroquinolin-1(2H)-amine methanesulfonate have also been assessed for their neuroprotective potential.

Anti-cancer Effects: The methanesulfonate group is present in several classes of compounds with anticancer activity. The alkylating agent Busulfan, a bis(methanesulfonate), is used in chemotherapy. alfa-chemistry.com More complex, non-alkylating mechanisms are also being explored. For instance, a series of flavone-methanesulfonate derivatives have been designed as steroid sulfatase (STS) inhibitors, inducing apoptosis in breast cancer cell lines. scispace.com Similarly, novel alkylsulfonyl benzimidazole (B57391) derivatives have shown potent cytotoxic activity against breast cancer cells by inhibiting the Bcl-2 anti-apoptotic protein. nih.gov

Q & A

Q. How is Hexyl Methanesulfonate synthesized and purified for laboratory use?

this compound is typically synthesized via the reaction of methanesulfonyl chloride with hexanol under controlled alkaline conditions (e.g., using pyridine or triethylamine as a base). Purification involves distillation or recrystallization to achieve ≥98% purity, as confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and monitoring reaction temperature to avoid byproduct formation.

Q. What safety precautions are necessary when handling this compound?

Due to its structural similarity to ethyl methanesulfonate (EMS), this compound is presumed to be a potential mutagen and carcinogen. Researchers must use personal protective equipment (PPE), including nitrile gloves and fume hoods, and follow guidelines for genotoxic compounds outlined by IARC and NTP. Decontamination protocols for spills involve neutralization with 10% sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. What analytical methods are recommended for detecting residual this compound in pharmaceutical intermediates?

Capillary GC with flame ionization detection (FID) or HPLC-UV is preferred for trace analysis. For GC, derivatization may enhance volatility, while HPLC methods often employ reverse-phase C18 columns with mobile phases containing hexanesulfonic acid (adjusted to pH 2.0) for improved resolution. Method validation should include spike-recovery experiments and limit of detection (LOD) studies, targeting ≤10 ppm residual levels .

Q. How does the hydrolysis kinetics of this compound vary with pH and temperature?

Hydrolysis follows pseudo-first-order kinetics, with rates accelerating under alkaline conditions (pH > 8) and elevated temperatures (e.g., 50°C). Kinetic studies using NMR or conductivity measurements reveal that the hexyl group confers greater steric hindrance compared to shorter-chain analogs (e.g., EMS), slowing hydrolysis. Activation energy () calculations and Arrhenius plots are critical for predicting stability in storage buffers .

Q. What experimental models are appropriate for studying the mutagenic effects of this compound?

In vitro models like the Ames test (using Salmonella strains TA98/TA100) or mammalian cell micronucleus assays are standard. For in vivo studies, Drosophila melanogaster or zebrafish embryos are suitable due to their rapid life cycles and well-characterized genomes. Dose-response curves should account for the compound’s lower solubility compared to EMS, requiring vehicle optimization (e.g., DMSO or ethanol) .

Data Contradiction and Methodological Challenges

Q. How can conflicting data on the stability of this compound in aqueous solutions be resolved?

Discrepancies often arise from variations in solvent composition (e.g., ionic strength, co-solvents like acetonitrile). Researchers should replicate studies under standardized conditions (e.g., 25°C, pH 7.4 buffer) and use kinetic modeling to isolate degradation pathways. Cross-validation via multiple analytical techniques (e.g., LC-MS vs. NMR) can clarify whether degradation products interfere with measurements .

Q. What steps should be taken to optimize the synthesis of this compound to minimize genotoxic impurities?

Process optimization includes:

- Reagent stoichiometry : Excess hexanol reduces unreacted methanesulfonyl chloride.

- In-line monitoring : Real-time FTIR or Raman spectroscopy detects intermediates.

- Post-synthesis quenching : Neutralization with cold bicarbonate solution halts side reactions.

- Purification : Simulated moving bed (SMB) chromatography effectively removes alkyl sulfonate byproducts .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.